1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol
Overview
Description
1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol is an organofluorine compound with the molecular formula C₃H₂ClF₅O. This compound is characterized by the presence of both chlorine and fluorine atoms, making it a unique and valuable chemical in various industrial and scientific applications .
Mechanism of Action
Target of Action
1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol is a fluorinated compound that is commonly used in the production of fluoropolymers . The primary targets of this compound are the polymer chains where it acts as a reactive intermediate.
Mode of Action
The compound interacts with its targets by integrating into the polymer chains during the synthesis process. This results in the formation of fluoropolymers, which are known for their resistance to heat, chemicals, and weathering .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of fluoropolymers . These polymers are used in various industrial applications, suggesting that the compound may indirectly influence several biochemical processes associated with these applications.
Pharmacokinetics
It is primarily used as a reactive intermediate in the synthesis of fluoropolymers
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of fluoropolymers . These polymers are characterized by their resistance to heat, chemicals, and weathering, making them suitable for a variety of industrial applications.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the synthesis of fluoropolymers requires specific conditions, such as certain temperatures and pressures . Additionally, the compound is considered to be environmentally friendly and poses minimal risk to human health and the environment when handled and used properly .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol can be synthesized through the reaction of 1-chloro-3,3,3-trifluoropropene with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include various fluorinated alcohols and ethers.
Oxidation Reactions: Products include fluorinated ketones and carboxylic acids.
Scientific Research Applications
1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol has several scientific research applications, including:
Comparison with Similar Compounds
- 1-Chloro-3,3,3-trifluoropropene
- 1,1,1,3,3-pentachloropropane
- 2-chloro-2,2-difluoroethanol
Comparison: 1-Chloro-1,1,3,3,3-pentafluoropropan-2-ol is unique due to its combination of chlorine and multiple fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it valuable in specialized applications .
Properties
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoropropan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O/c4-2(5,6)1(10)3(7,8)9/h1,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIOAGJTHRJMPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294393 | |
Record name | 1-chloro-1,1,3,3,3-pentafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24332-19-2 | |
Record name | NSC96338 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96338 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-1,1,3,3,3-pentafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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